molecular formula C9H11NO B131446 4-(Dimethylamino)benzaldehyde CAS No. 100-10-7

4-(Dimethylamino)benzaldehyde

Cat. No. B131446
CAS RN: 100-10-7
M. Wt: 149.19 g/mol
InChI Key: BGNGWHSBYQYVRX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzaldehyde is an organic carbonyl compound containing amino and aldehyde groups . It is a member of the class of benzaldehydes that is benzaldehyde carrying a dimethylamino substituent at position 4 . It is used as an indicator for the detection of indoles and hydrazine . It has a role as a chromogenic compound .


Synthesis Analysis

4-(Dimethylamino)benzaldehyde is used to prepare aldehydes from Grignard reagents . It is also used in the synthesis of azo-azomethine dyes by condensation reaction .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzaldehyde has been studied using ab-initio and DFT calculations . The IR and Raman spectra were recorded in the solid state .


Chemical Reactions Analysis

4-(Dimethylamino)benzaldehyde forms colored condensation products (Schiff bases) with pyrroles and primary amines . It is often used in the Ehrlich reaction, a test for the presence of indoles in a sample containing alkaloids and determination of hydrazine .


Physical And Chemical Properties Analysis

4-(Dimethylamino)benzaldehyde has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . It is a member of benzaldehydes, a substituted aniline, and a tertiary amino compound .

Scientific Research Applications

Mercury Detection

4-(Dimethylamino)benzaldehyde has been used in the development of a flow injection analysis (FIA) method for the determination of mercury (II). This method incorporates a thiosemicarbazone-based coated wire electrode (CWE) and has been successfully applied for the determination of mercury (II) in dental amalgam solutions and spiked environmental water samples .

Preparation of Schiff Base Adducts

This compound is used to prepare colorful Schiff base adducts with amines, pyrroles, and indoles . Schiff bases are often used in organic synthesis and coordination chemistry.

Ehrlich’s Reagent

4-(Dimethylamino)benzaldehyde is also known as Ehrlich’s reagent. It is used in the Ehrlich reaction, a color test for the presence of indoles in a sample containing alkaloids .

Kovac’s Reagent

In addition to being used in Ehrlich’s reagent, 4-(Dimethylamino)benzaldehyde is also used in Kovac’s reagent to test for indoles .

Preparation of Aldehydes from Grignard Reagents

4-(Dimethylamino)benzaldehyde is used to prepare aldehydes from Grignard reagents . This is a key step in many organic synthesis processes.

Color Test Reagent

This compound is used as a color test reagent for pyrroles, primary amines, and hydrazines . These tests are important in both research and industrial settings for the identification and quantification of these compounds.

Safety And Hazards

4-(Dimethylamino)benzaldehyde is harmful if swallowed . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing . In case of ingestion, do not induce vomiting and call a physician or poison control center immediately .

properties

IUPAC Name

4-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGWHSBYQYVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021835
Record name 4-Dimethylaminobenzaldehyde
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Molecular Weight

149.19 g/mol
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Physical Description

Dry Powder, Solid; Unless extremely pure is lemon-colored possibly turning pink on light exposure; [Merck Index] White crystalline solid; May be discolored by light and air; [Sigma-Aldrich MSDS]
Record name Benzaldehyde, 4-(dimethylamino)-
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Record name p-Dimethylaminobenzaldehyde
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Product Name

4-(Dimethylamino)benzaldehyde

CAS RN

100-10-7
Record name 4-(Dimethylamino)benzaldehyde
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Record name p-Dimethylaminobenzaldehyde
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Record name 4-(DIMETHYLAMINO)BENZALDEHYDE
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Record name Benzaldehyde, 4-(dimethylamino)-
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Record name 4-Dimethylaminobenzaldehyde
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Record name 4-dimethylaminobenzaldehyde
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Record name P-DIMETHYLAMINOBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

Ehrlichs Reagent is prepared by mixing 10 g DMAB with 420 ml glacial acetic acid, and 80 ml perchloric acid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

83.0 g (0.54 mole) of phosphorus oxychloride was slowly added, drop by drop, to 33.3 g (0.45 mole) of dimethylformamide under cooling with ice. After stirring for a while, 55 g (0.45 mole) of dimethylaniline was added dropwise thereto and the resulting reaction mixture was stirred at 90° C. for 2 hours. The catalyst was slowly decomposed by the addition of 200 ml of ice water and the resulting mixture was made weakly alkaline by the addition of 350 g of a 20% aqueous sodium hydroxide solution. After the mixture was cooled by allowing it to stand for a while, the precipitated 4-dimethylaminobenzaldehyde was separated by filtration, washed thoroughly with water to remove any salts and impurities, and then dried at 50° C. Thus, there was obtained 59.8 g of 4-dimethylaminobenzaldehyde (in an 89% yield based on the dimethylaniline).
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A boric acid buffer was prepared by dissolving 6.18 g of boric acid and 22.5 g of KCl in distilled water, adjusting at pH 8.7 with potassium hydroxide and making the total volume 100 ml. A chloramine T solution was prepared by dissolving 1.41 g of chloramine T (NACALAITESQUE, Catalog No.080-05) in 25 ml of 2-methoxyethanol (NACALAITESQUE, Catalog No.153-10). A p-dimethylaminobenzaldehyde solution was prepared by dissolving 12 g of p-dimethylaminobenzaldehyde (NACALAITESQUE, Catalog No.128-16) in 20 ml of ethanol followed by adding a mixture of 2.74 ml of concentrated sulfuric acid and 20 ml of ethanol slowly to the solution with cooling on ice. A hydroxyproline conventional solution was prepared by dissolving 3 mg of hydroxy-L-proline (NACALAITESQUE, Catalog No.188-17) in 1 ml of distilled water (3 mg/ml).
Quantity
3 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Name
Quantity
22.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.41 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
2.74 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

N,N-Di(loweralkyl)anilines, preferably N,N-dimethyl aniline, are reacted with phosphorus oxychloride in dialkyl formamide, preferably dimethyl formamide (DMF), according to the Vilsmeier Reaction to give 4-(N,N-di-loweralkylamino)benzaldehydes, preferably 4-(N,N-dimethylamino)benzaldehyde. The reaction is conducted using essentially two molar proportions of the N,N-dialkylaniline, essentially one molar proportion (or a slight excess) of phosphorus oxychloride, and essentially two molar proportions (or a slight excess) of dimethyl formamide. The phosphorus oxychloride is slowly added, with cooling, to the mixture of N,N-dialkylaniline and dimethyl formamide, keeping the temperature in the range of about 50°-70° C., preferably about 55°-65° C. The 4-(di-loweralkylamino)benzaldehyde thus formed may be isolated at this point for subsequent reaction with an N,N-di(loweralkyl)aniline and the sulfinic acid or the reaction may be continued without isolation in what is referred to herein as the "in situ" process.
[Compound]
Name
N,N-Di(loweralkyl)anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dialkyl formamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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